molecular formula C20H18N2O B11962628 N-(2-benzylphenyl)-N'-phenylurea CAS No. 853318-55-5

N-(2-benzylphenyl)-N'-phenylurea

Cat. No.: B11962628
CAS No.: 853318-55-5
M. Wt: 302.4 g/mol
InChI Key: AZHXYJHZBKPSMZ-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-N’-phenylurea is a compound that belongs to the class of urea derivatives. These compounds are known for their ability to form hydrogen bonds, making them useful in various applications, including pharmaceuticals, regenerative medicines, electronic materials, and environmental purifications . The structure of N-(2-benzylphenyl)-N’-phenylurea consists of a urea core with a 2-benzylphenyl group and a phenyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-N’-phenylurea typically involves the reaction of 2-benzylphenylamine with phenyl isocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene . The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of N-(2-benzylphenyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-benzylphenyl)-N’-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N’-phenylurea involves its ability to form hydrogen bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific molecular structures. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Properties

CAS No.

853318-55-5

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-(2-benzylphenyl)-3-phenylurea

InChI

InChI=1S/C20H18N2O/c23-20(21-18-12-5-2-6-13-18)22-19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,21,22,23)

InChI Key

AZHXYJHZBKPSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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